molecular formula C11H11NO5 B1583062 Ethyl 4-nitrobenzoylacetate CAS No. 838-57-3

Ethyl 4-nitrobenzoylacetate

Cat. No.: B1583062
CAS No.: 838-57-3
M. Wt: 237.21 g/mol
InChI Key: NGRXSVFCLHVGKU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 4-nitrobenzoylacetate is a chemical compound that is primarily used as a reactant in various chemical reactions It is known to be involved in the synthesis of β-1,3-dicarbonyl aldehydes .

Mode of Action

The mode of action of this compound is primarily through its role as a reactant in chemical reactions. It participates in oxidation reactions, Knoevenagel condensation using a lysine catalyst, and cycloisomerization for the synthesis of trisubstituted furans . It is also a reactant for the fluorination by HF and iodosylbenzene .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is used in the synthesis of β-1,3-dicarbonyl aldehydes via oxidation, and in Knoevenagel condensation using a lysine catalyst . It also participates in cycloisomerization for the synthesis of trisubstituted furans . These pathways can lead to the production of various organic compounds with potential applications in different fields.

Pharmacokinetics

As a chemical reactant, it is primarily used in laboratory settings for the synthesis of other compounds

Result of Action

The result of this compound’s action is the production of various organic compounds through chemical reactions . For instance, it can be used to synthesize β-1,3-dicarbonyl aldehydes, trisubstituted furans, and other compounds . These compounds can have various applications in different fields, such as pharmaceuticals, materials science, and more.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the reactions it participates in can be affected by factors such as temperature, pH, and the presence of catalysts . Additionally, this compound should be stored away from heat and sources of ignition due to its combustible nature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-nitrobenzoylacetate can be synthesized through the Knoevenagel condensation reaction, which involves the reaction of ethyl acetoacetate with 4-nitrobenzaldehyde in the presence of a base such as piperidine . The reaction typically proceeds under reflux conditions in an ethanol solvent.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: β-1,3-dicarbonyl aldehydes

    Reduction: Diols

    Substitution: Fluorinated derivatives

    Cycloisomerization: Trisubstituted furans

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 3-(4-nitrophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-2-17-11(14)7-10(13)8-3-5-9(6-4-8)12(15)16/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRXSVFCLHVGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061201
Record name Benzenepropanoic acid, 4-nitro-.beta.-oxo-, ethyl ester
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Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

838-57-3
Record name Ethyl (4-nitrobenzoyl)acetate
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Record name Ethyl (p-nitrobenzoyl)acetate
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Record name Benzenepropanoic acid, 4-nitro-.beta.-oxo-, ethyl ester
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Record name Benzenepropanoic acid, 4-nitro-.beta.-oxo-, ethyl ester
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Record name Ethyl 4-nitrobenzoylacetate
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Record name Ethyl 4-nitrobenzoylacetate
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Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, 30 mL of THF was added to 6.09 g (10 mmol, 1.0 equivalent) of (BrZnCH2COOEt.THF)2. Under argon atmosphere, a solution of 1.48 g (10 mmol) of p-nitrobenzonitrile in 10 mL of THF was added dropwise while stirring at 0˜5° C. The mixture was stirred at 20˜25° C. for 21 hours. 15 mL of 10% hydrochloric acid was added dropwise at 20° C. or lower, and the mixture was stirred at 20˜25° C. for 2 hours, followed by dilution with 50 mL of ethyl acetate. Then, the layers were separated. The organic layer was washed successively with 15 mL of 1N hydrochloric acid, 20 mL of an aqueous saturated sodium chloride solution, 20 mL (×2) of an aqueous saturated sodium bicarbonate solution, and 20 mL of an aqueous saturated sodium chloride solution. After washing, the organic layer was dried with anhydrous magnesium sulfate. After concentration under reduced pressure, crystals were loosened with n-hexane, filtered, and washed with n-hexane. After vacuum drying (40° C.), 2.09 g of the desired product was obtained (yield 88%).
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Ethyl 4-nitrobenzoylacetate in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds like substituted pyridines. [, , ] For instance, it acts as a reagent in multi-component reactions, reacting with aromatic aldehydes and cyanothioacetamide in the presence of piperidine. This reaction forms piperidinium 6-hydroxy-1,4,5,6-tetrahydropyridine-2-thiolates, which can be further modified to yield diverse pyridine derivatives. []

Q2: Can you provide information on the structural characteristics of this compound?

A2: While the provided research abstracts do not contain detailed spectroscopic data for this compound, its structure can be inferred from its name and reactions. It features:

    A3: Yes, research indicates that this compound can be utilized in polymer chemistry. [] Specifically, it can undergo ester interchange reactions with polyvinyl alcohol. This process results in the formation of copolymers that demonstrate chelating properties and can function as ion exchangers. []

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